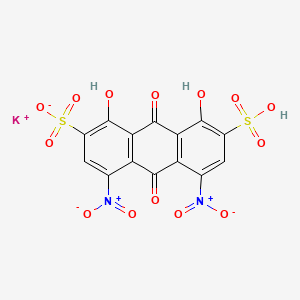

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate

Description

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is a complex anthraquinone derivative characterized by its sulfonic acid groups, hydroxyl groups, and nitro substituents. The compound belongs to the class of disulfonated anthraquinones, which are widely used in dye synthesis and industrial applications due to their stability and chromophoric properties . Its structure consists of an anthraquinone backbone (9,10-dioxoanthracene) with hydroxyl groups at positions 1 and 8, nitro groups at positions 4 and 5, and sulfonate groups at positions 2 and 6. The potassium counterion balances the two sulfonate groups, enhancing solubility in polar solvents .

Properties

CAS No. |

93919-23-4 |

|---|---|

Molecular Formula |

C14H5KN2O14S2 |

Molecular Weight |

528.4 g/mol |

IUPAC Name |

potassium;1,8-dihydroxy-4,5-dinitro-9,10-dioxo-7-sulfoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H6N2O14S2.K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)10-8(13(7)19)4(16(23)24)2-6(12(10)18)32(28,29)30;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |

InChI Key |

CVGJHNRJCQPQIW-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate typically follows a multi-step synthetic pathway involving:

- Starting Material: 9,10-anthraquinone or its sulfonated derivatives.

- Step 1: Sulfonation — Introduction of sulfonate groups at the 2 and 7 positions via sulfonation using concentrated sulfuric acid or oleum under controlled temperature to avoid over-sulfonation or degradation.

- Step 2: Nitration — Selective nitration at the 4 and 5 positions using a nitrating mixture (e.g., nitric acid and sulfuric acid) under low temperature to control regioselectivity and prevent oxidation of hydroxyl groups.

- Step 3: Hydroxylation/Reduction — Introduction or preservation of hydroxyl groups at 1 and 8 positions, often achieved by controlled reduction or hydroxylation steps.

- Step 4: Neutralization — The sulfonic acid groups are neutralized with potassium hydroxide to form the potassium hydrogen salt.

This sequence requires strict control of reaction parameters such as temperature, acid concentration, and reaction time to ensure regioselectivity and to minimize side reactions such as over-nitration or sulfonation at undesired positions.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Sulfonation | Concentrated H2SO4 or oleum, 80–120 °C | Introduce sulfonate groups at 2,7 positions |

| Nitration | Mixed acid (HNO3/H2SO4), 0–5 °C | Selective nitration at 4,5 positions |

| Hydroxylation | Controlled reduction or hydroxylation agents | Maintain or introduce hydroxyl groups at 1,8 |

| Neutralization | KOH aqueous solution, room temperature | Convert sulfonic acids to potassium hydrogen salt |

Industrial Scale Considerations

On an industrial scale, the synthesis is adapted to use industrial-grade reagents and reactors with precise temperature control and stirring to maximize yield and purity. The nitration and sulfonation steps are often performed in sequence in a continuous or semi-batch process to optimize throughput. Waste acid recovery and neutralization steps are integrated to minimize environmental impact.

Analytical Data Supporting Preparation

Purity and Structural Confirmation

- Molecular Weight: 528.4 g/mol confirmed by mass spectrometry.

- IUPAC Name: potassium;1,8-dihydroxy-4,5-dinitro-9,10-dioxo-7-sulfoanthracene-2-sulfonate.

- InChIKey: CVGJHNRJCQPQIW-UHFFFAOYSA-M.

- Hydrogen Bond Donors: 3, consistent with hydroxyl groups.

- Exact Mass: 527.8819 g/mol.

Spectroscopic Characterization

- NMR Spectroscopy: Confirms substitution pattern on anthracene ring.

- IR Spectroscopy: Characteristic peaks for nitro groups (~1520 and 1340 cm⁻¹), sulfonate groups (~1200 and 1040 cm⁻¹), hydroxyl groups (~3400 cm⁻¹), and keto groups (~1660 cm⁻¹).

- UV-Vis Spectroscopy: Shows absorption bands typical of anthraquinone derivatives, useful for purity assessment.

Research Findings on Preparation Optimization

- Regioselectivity: Studies emphasize the importance of temperature control during nitration to avoid unwanted nitration at other positions or oxidation of hydroxyl groups.

- Yield Improvement: Use of stepwise sulfonation followed by nitration rather than simultaneous treatment improves yield and purity.

- Neutralization: Potassium hydroxide neutralization must be carefully controlled to avoid over-neutralization or precipitation issues.

- Environmental Impact: Modern methods incorporate acid recovery and recycling to reduce hazardous waste.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Sulfonation | Concentrated H2SO4, 80–120 °C | Sulfonate groups at 2,7 positions |

| 2 | Nitration | HNO3/H2SO4 mixture, 0–5 °C | Nitro groups at 4,5 positions |

| 3 | Hydroxylation | Controlled reduction/hydroxylation | Hydroxyl groups at 1,8 positions |

| 4 | Neutralization | KOH aqueous, room temperature | Formation of potassium hydrogen salt |

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

Major products formed from these reactions include various quinones, diamino derivatives, and substituted anthraquinones, each with distinct chemical and physical properties .

Scientific Research Applications

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups allow it to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Hydrogen-9,10-Dihydro-1,8-Dihydroxy-4,5-Dinitro-9,10-Dioxoanthracene-2,7-Disulphonate

- Structure: The sodium analogue (CAS: 93965-08-3) shares the same anthraquinone backbone and substituent positions but replaces potassium with sodium.

- Molecular Formula : C₁₄H₅N₂NaO₁₄S₂ (vs. C₁₄H₅K₂N₂O₁₄S₂ for the potassium salt).

- Properties : Sodium salts generally exhibit higher aqueous solubility compared to potassium salts due to smaller ionic radius and lower lattice energy. This compound is used in textile dyes, leveraging its nitro groups for color intensity .

9,10-Dihydro-1,4-Dihydroxy-9,10-Dioxoanthracene-2-Sulphonic Acid

- Structure : Lacks nitro groups and has a single sulfonate group at position 2 (CAS: 145-48-2).

- Applications: Primarily a precursor in synthesizing anthraquinone dyes. The absence of nitro groups reduces its oxidative stability but increases reactivity in hydroxylation reactions .

Disodium 4,5-Diamino-9,10-Dihydro-1,8-Dihydroxy-9,10-Dioxoanthracene-2,7-Disulphonate

- Structure: Replaces nitro groups with amino groups (CAS: 6370-62-3).

- Properties: Amino groups enhance electron density, shifting absorption spectra to longer wavelengths (bathochromic shift). This compound is used in blue dyes (e.g., C.I. Acid Blue 69) due to its intense coloration .

1,8-Dihydroxy-4,5-Dinitroanthracene-9,10-Dione

- Structure : The unsulfonated parent compound (CAS: 81-55-0).

- Properties: Lacks sulfonate groups, reducing solubility but increasing thermal stability. Used as an intermediate in synthesizing nitroanthraquinone dyes .

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Functional Groups | Applications |

|---|---|---|---|

| Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate | -OH (1,8), -NO₂ (4,5), -SO₃⁻ (2,7) | Nitro, hydroxyl, sulfonate | Specialty dyes, chemical synthesis |

| Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate | -OH (1,8), -NO₂ (4,5), -SO₃⁻ (2,7) | Nitro, hydroxyl, sulfonate | Textile dyes |

| 9,10-Dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid | -OH (1,4), -SO₃H (2) | Hydroxyl, sulfonate | Dye intermediates |

| Disodium 4,5-diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulphonate | -OH (1,8), -NH₂ (4,5), -SO₃⁻ (2,7) | Amino, hydroxyl, sulfonate | Blue pigments (e.g., C.I. Acid Blue 69) |

| 1,8-Dihydroxy-4,5-dinitroanthracene-9,10-dione | -OH (1,8), -NO₂ (4,5) | Nitro, hydroxyl | Dye synthesis intermediate |

Research Findings

Reactivity and Stability

- Nitro groups at positions 4 and 5 in the target compound increase oxidative stability but reduce electrophilic substitution reactivity compared to amino-substituted analogues .

- Sulfonate groups at 2 and 7 enhance water solubility, making the compound suitable for aqueous dyeing processes .

Biological Activity

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate (CAS Number: 93919-23-4) is a synthetic compound belonging to the anthraquinone class. This compound exhibits significant biological activity that has garnered attention in various fields, including pharmacology and environmental science. Its unique structure imparts a range of biological properties that are being explored for potential therapeutic applications and environmental remediation.

- Molecular Formula : CHKNOS

- Molecular Weight : 528.42 g/mol

- IUPAC Name : Potassium; 1,8-dihydroxy-4,5-dinitro-9,10-dioxo-7-sulfoanthracene-2-sulfonate

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including antibiotic-resistant pathogens. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

2. Anticancer Potential

Anthraquinones are known for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways. The specific pathways affected include those related to cell cycle regulation and apoptosis.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHKNOS |

| Molecular Weight | 528.42 g/mol |

| CAS Number | 93919-23-4 |

| EINECS | 300-008-7 |

| Antimicrobial Activity | Effective against S. aureus and E. faecalis |

| Anticancer Activity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) was determined to be 125 µg/mL for both strains, demonstrating significant antibacterial activity.

Case Study 2: Environmental Remediation

In an experiment assessing the compound's role in bioremediation, researchers found that its presence significantly enhanced the reduction of Fe(III) oxides in contaminated soils. The addition of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate increased the rate of dechlorination of DDT by 78% over a 20-day period.

Research Findings

Recent studies have focused on the molecular interactions and pharmacokinetics of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate. Molecular docking studies suggest that it binds effectively to bacterial targets involved in cell wall synthesis and energy metabolism.

Additionally, pharmacokinetic modeling indicates favorable absorption characteristics when administered in vitro. These findings support further investigation into its therapeutic potential as an antibiotic or anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.